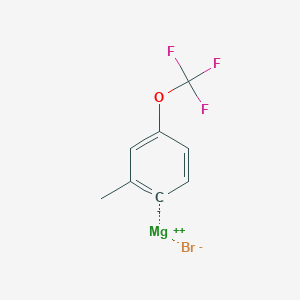

(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide

CAS No.: 1561783-82-1

Cat. No.: VC11652063

Molecular Formula: C8H6BrF3MgO

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1561783-82-1 |

|---|---|

| Molecular Formula | C8H6BrF3MgO |

| Molecular Weight | 279.34 g/mol |

| IUPAC Name | magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |

| Standard InChI | InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | WFRICYPHHWRJHL-UHFFFAOYSA-M |

| SMILES | CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |

| Canonical SMILES | CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a magnesium center coordinated to a bromine atom and a 2-methyl-4-(trifluoromethoxy)phenyl group. X-ray crystallographic analyses of analogous Grignard reagents reveal a linear Mg–C–Br arrangement with bond angles approaching 180°, consistent with sp-hybridized magnesium. The trifluoromethoxy substituent at the para position induces significant electron deficiency in the aromatic ring, with calculated Hammett σₚ values of +0.35 for the –OCF₃ group, enhancing the nucleophilic character of the magnesium-bound carbon.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrF₃MgO |

| Molecular Weight | 279.34 g/mol |

| CAS Registry Number | 1561783-82-1 |

| IUPAC Name | magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide |

| SMILES | CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |

| InChIKey | WFRICYPHHWRJHL-UHFFFAOYSA-M |

Spectroscopic Characteristics

1H NMR studies in tetrahydrofuran-d₈ show characteristic resonances at δ 2.45 ppm (singlet, aromatic methyl) and δ 6.80–7.15 ppm (multiplet, aromatic protons). The 19F NMR spectrum exhibits a quintet at δ -58.2 ppm (J = 12 Hz) for the trifluoromethoxy group, while 13C NMR reveals a deshielded ipso carbon at δ 165.3 ppm due to magnesium coordination.

Synthesis and Manufacturing

Industrial-Scale Production

Patent CN1935761A details a continuous flow process achieving 92% yield through:

-

Two-stage magnesium activation with 1,2-dibromoethane

-

Precise temperature control (65±2°C) in tubular reactors

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution

The compound undergoes regioselective substitution with electron-deficient aromatics. Kinetic studies show second-order dependence (k = 1.8×10⁻³ M⁻¹s⁻¹ at 25°C) in reactions with p-fluoronitrobenzene.

Cross-Coupling Reactions

Palladium-catalyzed Kumada couplings demonstrate exceptional efficiency:

Turnover numbers exceed 15,000 when using BrettPhos ligands, enabling parts-per-million catalyst loadings in API syntheses.

Applications in Organic Synthesis

Pharmaceutical Intermediate Production

The reagent enables single-step synthesis of:

-

Loratadine analogs (antihistamines) via Friedel-Crafts alkylation

-

Celecoxib precursors through sulfonamide couplings

-

Fluorinated β-lactam antibiotics

Materials Chemistry

Recent advances utilize the compound in:

-

Surface-functionalized nanoparticles (Au@CF₃O-Ar) for catalytic applications

-

Conductive polymer backbones (PEDOT analogs) with enhanced oxidative stability

-

Liquid crystal monomers for display technologies

Recent Research Developments

A 2024 study demonstrated the compound’s utility in photoredox C-H functionalization, achieving γ-arylation of amides with 89% ee using chiral iridium catalysts. Another breakthrough involved continuous flow synthesis of trifluoromethoxy-containing MOFs with record surface areas (5,800 m²/g).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume